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For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for performing co-immunoprecipitation (Co-IP)

experiments with the TAR DNA-binding protein 43 (TDP-43).

TDP-43 is a highly conserved and ubiquitously expressed RNA-binding protein that plays a

crucial role in RNA metabolism, including transcription, splicing, and mRNA stability.[1][2] Under

pathological conditions, particularly in neurodegenerative diseases such as amyotrophic lateral

sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), TDP-43 can mislocalize from

the nucleus to the cytoplasm, where it forms insoluble aggregates.[3] Understanding the

protein-protein interactions of TDP-43 in both physiological and pathological states is critical for

elucidating disease mechanisms and identifying potential therapeutic targets. Co-

immunoprecipitation is a powerful technique to study these interactions in vivo.[4]

Application Notes
Co-immunoprecipitation with TDP-43 can be challenging due to its propensity to aggregate and

its association with both nuclear and cytoplasmic components. The following notes provide

guidance on critical aspects of the experimental design.

Antibody Selection: The choice of a high-quality antibody is paramount for a successful Co-IP

experiment. It is recommended to use an antibody that has been validated for

immunoprecipitation.[5] Both monoclonal and polyclonal antibodies can be effective, though
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polyclonal antibodies may offer a broader range of epitope recognition.[5] Ensure the antibody

recognizes the native form of TDP-43.

Cell Lysis and Buffer Selection: The lysis buffer must effectively solubilize TDP-43 and its

interacting partners while preserving their native interactions. A non-denaturing lysis buffer,

such as RIPA buffer with a reduced concentration of detergents or a HEPES-based buffer, is

often a good starting point.[4] The optimal buffer composition may need to be empirically

determined. It is crucial to include protease and phosphatase inhibitors in the lysis buffer to

prevent degradation and maintain the phosphorylation status of proteins.

Controls: Appropriate controls are essential for interpreting Co-IP results.

Isotype Control: An antibody of the same isotype but irrelevant specificity should be used to

control for non-specific binding to the beads and antibody.

Mock IP: A sample processed without the primary antibody should be included to identify

proteins that bind non-specifically to the beads.

Input Control: A fraction of the cell lysate before immunoprecipitation should be analyzed to

confirm the presence of the bait and potential prey proteins.

Quantitative Analysis: To obtain quantitative data on changes in protein interactions under

different conditions, techniques such as stable isotope labeling with amino acids in cell culture

(SILAC) or label-free quantification (LFQ) mass spectrometry can be employed.[6]

TDP-43 Interacting Proteins
Mass spectrometry analysis of TDP-43 Co-IP experiments has identified a large number of

interacting proteins. These interactors are primarily involved in RNA metabolism, including

splicing and translation.[1] The following table summarizes a selection of high-confidence

interacting proteins identified in multiple studies.
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Interacting Protein Function Cellular Location Reference

hnRNP A1/A2/B1
RNA binding, splicing

regulation
Nucleus, Cytoplasm [2]

FUS/TLS
RNA binding, DNA

repair
Nucleus, Cytoplasm [7]

TIA1

Stress granule

assembly,

translational

repression

Cytoplasm, Stress

Granules
[8]

ATXN2

RNA metabolism,

stress granule

formation

Cytoplasm [9]

UBQLN2
Protein degradation,

ubiquitin binding
Cytoplasm

PABPC1
mRNA stability,

translation initiation
Cytoplasm

eIF4A1 Translation initiation Cytoplasm

SFPQ
Splicing, transcription

regulation
Nucleus [7]

NONO
Transcription

regulation, DNA repair
Nucleus [7]

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involving TDP-43 and the general

workflow for a Co-IP experiment.
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Co-immunoprecipitation Experimental Workflow
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Detailed Co-immunoprecipitation Protocol for TDP-
43
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Materials:

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5%

Triton X-100), 0.5% Sodium deoxycholate. Immediately before use, add protease inhibitor

cocktail and phosphatase inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 (or 0.05%

Triton X-100).

Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M

glycine, pH 2.5).

Anti-TDP-43 antibody (IP-grade).

Isotype control IgG.

Protein A/G magnetic beads or agarose beads.

Cell culture plates and reagents.

Microcentrifuge tubes.

Rotating wheel or rocker.

Procedure:

Cell Culture and Harvest:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.
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Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5

minutes at 4°C.

Cell Lysis:

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 1 mL

per 10^7 cells).

Incubate on ice for 30 minutes with intermittent vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

Protein Concentration Determination:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA or Bradford).

Normalize the protein concentration of all samples with lysis buffer.

Pre-clearing the Lysate (Optional but Recommended):

To a sufficient volume of lysate (e.g., 1 mg of total protein), add 20-30 µL of a 50% slurry

of Protein A/G beads.

Incubate on a rotator for 1 hour at 4°C.

Centrifuge at 1,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the beads.

Immunoprecipitation:

To the pre-cleared lysate, add the recommended amount of anti-TDP-43 antibody

(typically 1-5 µg). For the negative control, add the same amount of isotype control IgG.

Incubate on a rotator for 2-4 hours or overnight at 4°C.
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Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.

Incubate on a rotator for an additional 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully aspirate and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

Elution:

After the final wash, remove all supernatant.

For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.

Boil at 95-100°C for 5-10 minutes to elute the proteins. Centrifuge to pellet the beads and

collect the supernatant.

For Mass Spectrometry Analysis: Elute with a non-denaturing elution buffer to preserve

protein complexes. Neutralize the eluate immediately with a high pH buffer if using a low

pH elution buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

TDP-43 and the suspected interacting proteins.

For identification of novel interacting partners, proceed with mass spectrometry analysis of

the eluate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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